ethyl 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-(3-nitrophenyl)propanoate
Overview
Description
Ethyl 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-(3-nitrophenyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BTA-EG4, and it is a member of the benzothiadiazole family.
Mechanism of Action
The mechanism of action of BTA-EG4 is based on its ability to react with ROS and form a highly fluorescent product. This reaction is highly specific and selective, which allows for the accurate detection and quantification of ROS in biological samples. The fluorescence properties of BTA-EG4 are due to the presence of the benzothiadiazole moiety, which is known to exhibit strong fluorescence.
Biochemical and Physiological Effects
BTA-EG4 has been shown to have minimal biochemical and physiological effects on living cells and tissues. This compound is non-toxic and does not interfere with normal cellular functions. This property makes it an ideal tool for studying the role of ROS in various biological processes without causing any unwanted effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BTA-EG4 in lab experiments is its high specificity and selectivity for ROS. This property allows for the accurate detection and quantification of ROS in biological samples. Another advantage of BTA-EG4 is its excellent fluorescence properties, which make it a valuable tool for fluorescence imaging.
However, there are also some limitations associated with the use of BTA-EG4 in lab experiments. One of the main limitations is the relatively low quantum yield of this compound, which can limit its sensitivity in some applications. Another limitation is the potential for interference from other fluorescent compounds in biological samples, which can affect the accuracy of the measurements.
Future Directions
There are several potential future directions for the use of BTA-EG4 in scientific research. One of the most promising applications is in the development of new diagnostic tools for the detection of ROS-related diseases. BTA-EG4 could be used as a fluorescent probe for the detection of ROS in biological samples, which could help in the early diagnosis and treatment of these diseases.
Another potential future direction is the development of new fluorescent probes based on the benzothiadiazole moiety. BTA-EG4 has demonstrated the potential for highly specific and selective detection of ROS, and this property could be exploited in the development of new fluorescent probes for other biological targets.
Conclusion
In conclusion, BTA-EG4 is a valuable tool for studying the role of ROS in various biological processes. Its high specificity and selectivity for ROS make it an ideal fluorescent probe for the detection and quantification of ROS in living cells and tissues. Although there are some limitations associated with its use, the potential applications of BTA-EG4 in scientific research are vast and promising.
Scientific Research Applications
BTA-EG4 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of fluorescence imaging. BTA-EG4 has been shown to be an excellent fluorescent probe for the detection of reactive oxygen species (ROS) in living cells and tissues. This property makes it a valuable tool for studying the role of ROS in various physiological and pathological processes.
properties
IUPAC Name |
ethyl 3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-(3-nitrophenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S2/c1-2-27-16(22)10-14(11-5-3-6-12(9-11)21(23)24)20-29(25,26)15-8-4-7-13-17(15)19-28-18-13/h3-9,14,20H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFXZYLXISIBFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC3=NSN=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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